3,4-Dihydro-1(2H)-quinolineacetic acid
Overview
Description
3,4-Dihydro-1(2H)-quinolineacetic acid is a heterocyclic organic compound that features a quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring system is known for its presence in many biologically active molecules, making derivatives of quinoline valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1(2H)-quinolineacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of acidic or basic catalysts. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1(2H)-quinolineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3,4-Dihydro-1(2H)-quinolineacetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of quinoline are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1(2H)-quinolineacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline ring system can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring system but lacking the acetic acid moiety.
Isoquinoline: An isomeric form with the nitrogen atom in a different position.
Tetrahydroquinoline: A more saturated derivative with additional hydrogen atoms.
Uniqueness
3,4-Dihydro-1(2H)-quinolineacetic acid is unique due to the presence of both the quinoline ring and the acetic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYPYJMTVXJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403034 | |
Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845264-90-6 | |
Record name | 3,4-Dihydro-1(2H)-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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